molecular formula C18H22O2S2 B14375412 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene CAS No. 89647-16-5

1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene

Cat. No.: B14375412
CAS No.: 89647-16-5
M. Wt: 334.5 g/mol
InChI Key: RRLNIORMJDCELD-UHFFFAOYSA-N
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Description

1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene typically involves the reaction of benzyl halides with sulfur-containing intermediates. One common method includes the use of benzyl Grignard reagents reacting with phosphinic acid thioesters, leading to the formation of benzyl sulfides . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfanyl and sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89647-16-5

Molecular Formula

C18H22O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

1-(2-benzylsulfanyl-2-methylpropyl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C18H22O2S2/c1-15-9-11-17(12-10-15)22(19,20)14-18(2,3)21-13-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3

InChI Key

RRLNIORMJDCELD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C)SCC2=CC=CC=C2

Origin of Product

United States

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